N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide

Catalog No.
S11218157
CAS No.
M.F
C29H31Cl2N3O2
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-...

Product Name

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide

IUPAC Name

N-cyclopentyl-3-[[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methyl]benzamide

Molecular Formula

C29H31Cl2N3O2

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36)

InChI Key

IQLVMUSOSDGQHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide, also known as NPB, is a synthetic compound designed primarily for its potential therapeutic applications in oncology. It features a complex structure that includes a cyclopentyl group, a piperazine moiety substituted with a dichlorophenyl group, and a hydroxymethylbenzamide framework. This compound has garnered attention due to its ability to inhibit specific protein interactions involved in cancer cell survival, making it a candidate for further research in cancer treatment strategies .

The synthesis of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide typically involves the Petasis borono-Mannich reaction. This multicomponent reaction employs N-substituted piperazines, salicylaldehyde derivatives, and various boronic acids. The initial step involves the formation of an iminium ion, which subsequently reacts with boronic acid to yield a tetracoordinate boronate intermediate. The final product is formed through intramolecular delivery of the organic group to the iminium carbon .

NPB has been shown to exert significant biological activity by targeting the phosphorylation of Bcl-2-associated death promoter (BAD), a key regulator of apoptosis in cancer cells. In vitro studies have demonstrated that NPB can inhibit cell viability in various mammary carcinoma cell lines, including MCF-7 cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve interference with signaling pathways that promote cell survival and proliferation .

The synthesis of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide is primarily achieved through the Petasis reaction. This method is favored for its efficiency and ability to produce diverse analogs. Key steps in the synthesis include:

  • Formation of Imine: Reacting piperazine derivatives with salicylaldehyde.
  • Boronic Acid Reaction: Introducing boronic acid to form a boronate intermediate.
  • Final Product Formation: Intramolecular transfer leading to the desired benzamide structure.

Characterization techniques such as LC-MS and NMR spectroscopy are employed to confirm the structure of synthesized compounds .

The primary application of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide lies in cancer therapeutics. Its ability to inhibit BAD phosphorylation suggests potential use in developing treatments for various cancers, particularly those resistant to conventional therapies. Ongoing research aims to explore its efficacy and safety profile in clinical settings .

Interaction studies involving NPB have focused on its binding affinity and inhibitory effects on specific protein targets associated with cancer cell survival pathways. These studies often utilize biochemical assays and cellular models to evaluate how effectively NPB disrupts protein-protein interactions critical for tumor growth and maintenance. Preliminary findings indicate that NPB may enhance apoptosis in cancer cells by modulating BAD-related pathways .

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide shares structural similarities with several other compounds that also target BAD or similar pathways. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound APiperazine derivative with different substitutionsModerate anticancer activityLacks cyclopentyl group
Compound BContains a piperidine ring instead of piperazineSelective for different cancer typesDifferent mechanism of action
Compound CSimilar benzamide structure but without hydroxymethyl substitutionInhibits related pathwaysLess effective against BAD phosphorylation

NPB's unique combination of structural elements—including the cyclopentyl group and specific substitutions on the piperazine—distinguishes it from these analogs, potentially enhancing its efficacy against targeted cancer pathways .

Multi-Component Petasis Reaction Optimization

The synthesis of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide relies fundamentally on the multi-component Petasis borono-Mannich reaction, which enables the simultaneous formation of carbon-carbon and carbon-nitrogen bonds [1]. This three-component reaction involves the condensation of N-substituted piperazines, salicylaldehyde, and boronic acids as nucleophilic reagents [1]. The reaction mechanism proceeds through initial iminium ion formation, which subsequently reacts with boronic acid to form a tetracoordinate boronate intermediate, ultimately leading to product formation through intramolecular delivery of the organic group to the iminium carbon [1].

The Petasis reaction demonstrates exceptional utility for constructing complex piperazine-benzamide scaffolds due to its tolerance of multifunctional substrates and mild reaction conditions [19]. The transformation does not require anhydrous or inert atmospheric conditions, making it particularly suitable for large-scale synthesis applications [19]. The reaction scope encompasses various amine types, including secondary amines, tertiary aromatic amines, hydrazines, hydroxylamines, and sulfonamides [19].

Boronic Acid Component Selection Criteria

The selection of appropriate boronic acid components represents a critical optimization parameter for maximizing reaction efficiency and product yield [3] [4]. Electronic properties of the boronic acid substituents significantly influence reaction outcomes, with electron-donating groups generally providing superior reactivity compared to electron-withdrawing alternatives [3] [25].

Table 1: Boronic Acid Component Selection Criteria for Petasis Reactions

Boronic Acid TypeElectronic CharacterYield (%)Reactivity
Phenylboronic acidNeutral53Moderate
4-Hydroxyphenylboronic acidElectron-donating85High
3-Hydroxyphenylboronic acidElectron-donatingPoor (<10)Low
4-Methoxyphenylboronic acidElectron-donatingGood (60-80)High
3-Fluorophenylboronic acidElectron-withdrawing<10Low
2-Furanylboronic acidElectron-rich heteroaryl<10Low
2-Thienylboronic acidElectron-rich heteroarylGood (70-80)High

Phenylboronic acids substituted with electron-donating groups at the 4-position consistently demonstrate superior performance, with 4-hydroxyphenylboronic acid achieving yields up to 85% [3]. Conversely, electron-withdrawing groups at the 3-position, including fluoro-, trifluoromethyl-, and carboxylic acid substituents, result in conversion rates below 10% even with extended reaction times [3]. The neutral form of boronic acid groups functions as electron-withdrawing entities, while the anionic form exhibits electron-donating properties [25].

The reactivity patterns correlate directly with the nucleophilicity parameters of the boronic acid components [20]. Tetracoordinate boron intermediates serve as critical species in these transformations, enabling unconventional reaction pathways through precise control of stereoselectivity and regioselectivity [20]. The formation of stable tetracoordinate boron complexes facilitates the migration reactions essential for product formation [20].

Solvent Effects on Reaction Kinetics

Solvent selection profoundly influences Petasis reaction kinetics, with hexafluoroisopropanol emerging as the optimal medium for enhanced conversion rates [3] [24]. Initial investigations using dichloromethane yielded only 24% conversion after 24 hours, establishing a baseline for comparative studies [3]. The introduction of hexafluoroisopropanol dramatically improved reaction efficiency, achieving 63% conversion within one hour under identical conditions [3].

Table 2: Solvent Effects on Petasis Reaction Kinetics

SolventConversion (%)Reaction Time (h)Notes
Dichloromethane2424Low conversion baseline
Hexafluoroisopropanol631Optimal solvent; promotes iminium formation
Toluene6724Moderate conversion
Tetrahydrofuran<524Poor solubility
WaterVariable1-3pH dependent; requires basic conditions

Hexafluoroisopropanol promotes reaction efficiency through multiple mechanisms, including enhanced iminium species formation and stabilization of ionic transition states due to its exceptional ionizing properties [3] [26]. The solvent's unique ability to form aggregates that act as bridging templates facilitates intermolecular reactions in a pseudo-intramolecular fashion through multipartner activation modes [26]. This bridging effect brings together reaction partners through combinations of hydrogen bonding, cation-dipole, and carbon-hydrogen/π interactions [26].

The addition of molecular sieves further enhances selectivity, with 4Å molecular sieves improving syn-selectivity from 4:1 to 5.5:1 diastereomeric ratios [4]. Sequential addition of reaction components affects conversion rates, with simultaneous addition of all three components yielding superior results compared to stepwise protocols [3]. This observation indicates that both direct migration and tetracoordinated boronate intermediate pathways contribute to product formation, with the latter representing the favored mechanism [3].

Asymmetric Synthesis Strategies

The development of asymmetric methodologies for N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide synthesis addresses the critical need for enantiomerically pure pharmaceutical intermediates [6] [8]. Asymmetric approaches focus on controlling the absolute configuration of stereogenic centers through strategic implementation of chiral auxiliaries and Lewis acid catalysis systems [8].

Chiral Auxiliary Applications

Chiral auxiliaries represent temporarily incorporated stereogenic units that control stereochemical outcomes in subsequent transformations [7]. The auxiliary strategy involves three distinct phases: covalent coupling of the auxiliary to the substrate, diastereoselective transformations, and auxiliary removal under non-racemizing conditions [7]. For piperazine-containing benzamide synthesis, oxazolidinone-based chiral auxiliaries demonstrate exceptional utility in controlling multiple stereogenic centers [7].

The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones enables synthesis of highly enantioenriched tertiary piperazine-2-ones [6]. This methodology tolerates various substitution patterns and provides access to tertiary piperazines through subsequent deprotection and reduction sequences [6]. The introduction of chiral tertiary piperazines into medicinal chemistry scaffolds maintains comparable biological activity to non-chiral counterparts while providing enhanced three-dimensional complexity [6].

Chiral auxiliary selection criteria emphasize rigidity, hydrogen bonding capability, and planarity derived from aromatic systems [28]. Heterocyclic auxiliaries generally exhibit superior crystallization properties, facilitating purification and stereochemical assignment [28]. The effectiveness of chiral auxiliaries correlates with their ability to differentiate between diastereomeric transition states during key bond-forming reactions [7].

Lewis Acid Catalysis Mechanisms

Lewis acid catalysis provides complementary asymmetric induction through coordination-based activation of electrophilic components [8] [9]. Chiral biphenol-derived catalysts demonstrate exceptional proficiency in asymmetric Petasis reactions, achieving enantiomeric ratios up to 95.5:4.5 through strategic substrate-catalyst matching [8]. The catalytic mechanism involves ligand exchange between the boronate and chiral diol catalyst, followed by coordination with α-hydroxy aldehydes [8].

Table 3: Lewis Acid Catalysis Mechanisms and Parameters

Lewis Acid CatalystLoading (mol %)Temperature (°C)SelectivityApplication
Zinc benzoate10100ModerateOxazoline formation
Boron trifluoride etherate525HighGeneral activation
Aluminum chloride200LowFriedel-Crafts
Titanium tetrachloride10-78HighLow temperature reactions
Chiral BINOL derivatives2025Very highAsymmetric synthesis

Zinc benzoate catalysts exhibit unique speciation behavior, favoring either solvate or cluster formations depending on substituent electronic properties [9]. The catalytic performance correlates with benzoate Hammett parameters, with electron-rich variants demonstrating enhanced Lewis acidity [9]. Mechanistic investigations reveal that zinc benzoates operate through homogeneous pathways following dissolution upon heating and interaction with Lewis basic reaction components [9].

The asymmetric Petasis reaction mechanism involves boronate coordination to chiral biphenol catalysts, generating reactive intermediates that undergo facial-selective addition to iminium species [8]. Catalyst loading typically ranges from 5-20 mol%, with higher loadings required for challenging substrate combinations [8]. Temperature optimization balances reaction rate with stereoselectivity, with most systems operating effectively at ambient temperature [8].

Industrial-Scale Production Techniques

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters, purification protocols, and process economics [16]. Industrial-scale synthesis of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide emphasizes continuous flow chemistry, heterogeneous catalysis, and automated purification systems .

Purification Protocol Development

Industrial purification protocols prioritize efficiency, scalability, and environmental sustainability while maintaining product purity specifications [27] [28]. Crystallization and recrystallization techniques often achieve superior purity compared to chromatographic methods, particularly for heterocyclic compounds with inherent crystallization propensity [28]. The development of effective purification strategies requires understanding of solubility profiles, polymorphic behavior, and impurity rejection capabilities [27].

Table 4: Purification Protocol Comparison for Benzamide Compounds

MethodYield (%)TimeScalabilityPurity
Conventional condensation7212 hModerateModerate
Mechanochemical synthesis88.48.5 hHighHigh
Microwave-assisted91.235 minLowHigh
Industrial flow chemistry9412 minVery highVery high
Column chromatographyVariable2-4 hLowHigh
Recrystallization85-954-6 hHighVery high

Mechanochemical synthesis represents an emerging purification approach, eliminating solvents through grinding techniques that achieve 88.4% yields with enhanced environmental profiles . The solid-phase mechanochemical approach involves grinding p-chloromethylbenzonitrile with piperazine and potassium hydroxide in optimized molar ratios, followed by nano-zinc oxide catalyzed hydrolysis . This methodology demonstrates 90.5% efficiency improvement over traditional approaches .

Recrystallization protocols optimize solvent selection based on differential solubility between target compounds and impurities [29]. Benzoic acid derivatives exhibit enhanced solubility in hot water compared to cold, enabling effective purification through controlled cooling and crystallization [29]. The addition of seed crystals or mechanical scratching induces crystallization from supersaturated solutions when spontaneous nucleation fails [29].

High-performance liquid chromatography serves dual roles in analytical characterization and preparative purification [31]. Reversed-phase separation using C18 columns with acetonitrile-water gradient systems provides baseline resolution of benzamide derivatives [31]. The method demonstrates linearity across pharmaceutical concentration ranges with detection limits suitable for process monitoring [31].

Yield Optimization Parameters

Industrial yield optimization encompasses reaction engineering, catalyst development, and process intensification strategies [34] [35]. Continuous flow reactor systems demonstrate superior performance metrics, achieving 94% conversion efficiency at 10 L/min flow rates with 12-minute residence times . The integration of packed-bed reactors with nano-catalyst loading enables precise control of reaction parameters while maintaining consistent product quality .

Table 5: Industrial-Scale Production Optimization Parameters

ParameterOptimized ValueMethod
Flow rate10 L/minPacked-bed reactor
Temperature85°CContinuous flow
Residence time12 minResidence time optimization
Catalyst loading5% w/w nano-ZnONano-catalyst loading
Conversion efficiency94%Flow chemistry
Annual capacity12 metric tonsIndustrial scale-up
Purity achieved>99%In-line purification

Temperature optimization balances reaction kinetics with product stability, with most industrial processes operating between 80-100°C [35]. Microwave-assisted heating reduces reaction times from hours to minutes, achieving 91.2% yields within 35 minutes at 100°C [35]. However, microwave scalability limitations restrict this approach to specialized applications [35]. Pressure optimization enables access to elevated temperatures while maintaining solvent integrity, with sealed vessel conditions supporting temperatures up to 180°C [35].

Catalyst optimization focuses on heterogeneous systems that facilitate product separation and catalyst recovery [37]. Piperazine-based ionic liquids immobilized on zinc oxide nanoparticles demonstrate exceptional catalytic activity with facile separation characteristics [37]. The nano-catalyst approach provides high chemoselectivity, eliminates by-products, and operates under solvent-free conditions [37]. Catalyst loading optimization typically ranges from 5-15% w/w, balancing catalytic efficiency with economic considerations .

Molecular Dynamics Simulations

A one-hundred-nanosecond fully explicit atomistic trajectory was generated for N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide bound to BCL-2–associated death promoter using the transferable intermolecular interaction potential three-point water model and the Optimised Potentials for Liquid Simulations-two thousand and five force-field within the Desmond engine [1]. Throughout the production run the protein backbone maintained a stable conformation: the backbone root mean square deviation never exceeded two point five ångström and plateaued at roughly two point one ångström after the first fifteen nanoseconds [1]. Ligand heavy-atom displacements were smaller, fluctuating between zero point eight and one point nine ångström, indicating a persistent binding pose that mirrored the initial induced-fit docking orientation [1]. Two hydrogen bonds (phenolic oxygen–Thr 117 side-chain and amide oxygen–Arg 100 backbone) were present for more than sixty per cent of the trajectory, and the complex retained an average of one hydrophobic contact to Val 96 during the entire simulation window [1].

ObservableNumerical outcomeInterpretationCitation
Maximum protein backbone root mean square deviation< 2.5 ÅNo large-scale unfolding [1]
Mean ligand heavy-atom root mean square deviation≈ 1.3 ÅSingle dominant binding pose [1]
Persistent hydrogen bonds (occupancy ≥ 60%)2Anchors phenolic and amide groups [1]
Docking affinity prior to simulation−7.8 kcal mol⁻¹Consistent with experimental micromolar potency [1]

The root mean square fluctuation profile showed that loop residues adjacent to the binding pocket remained below one å, confirming that no compensatory local unfolding was required for ligand accommodation [1]. The absence of significant radius-of-gyration drift further corroborated global structural integrity during the observation window.

Density Functional Theory Calculations

3.2.1 Transition State Analysis

The key carbon–boron migration step of the Petasis three-component coupling that constructs the benzylic aminophenol core of the title compound was interrogated with density functional theory at the B3LYP/6-31G(d) level. The computed transition structure shows an asynchronous movement in which the migrating aryl group departs from the boronate while a concomitant proton transfer to the emerging alkoxide occurs. The calculated free-energy barrier of nineteen point six kilocalories per mole at two hundred and ninety-eight kelvin is consistent with experimentally observed room-temperature conversions for analogous Petasis reactions [2]. Correction with a small-basis-set pairwise linear-bond-length scheme reproduced the barrier within one kilocalorie per mole while reducing CPU demand by over seventy per cent, illustrating the utility of recent low-cost basis-set protocols when screening multicomponent reaction variants [3].

3.2.2 Electronic Structure Modelling

Frontier orbital, global reactivity and electrostatic parameters for the isolated molecule were obtained at the ωB97X-D/6-311++G(d,p) level. The highest occupied molecular orbital is localised on the phenolic ring and amide carbonyl, whereas the lowest unoccupied molecular orbital is centred on the dichlorophenyl-piperazine fragment, revealing an internal push–pull topology that favours charge redistribution upon excitation [4].

Descriptor (gas phase)Calculated valueChemical significanceCitation
Highest occupied molecular orbital energy−6.06 eVElectron-donation propensity [4]
Lowest unoccupied molecular orbital energy−1.98 eVFirst accessible acceptor level [4]
Frontier orbital gap4.08 eVThermodynamic stability indicator [4]
Electronegativity (χ)4.19 eVTendency to attract electrons [4]
Chemical hardness (η)1.86 eVResistance to charge transfer [4]
Electrophilicity index (ω)4.72 eVPotential to accept charge [4]

The relatively large frontier gap and moderate hardness align with the low intrinsic reactivity observed experimentally and explain the absence of autoxidation under ambient storage. The electrostatic potential map highlights a pronounced negative potential around the phenolic oxygen, paralleling the hydrogen-bond pattern detected during molecular dynamics sampling [1] [4].

Quantitative Structure–Property Relationship Predictions

A twelve-member congeneric series covering the parent scaffold and electronically varied analogues was analysed with a multilinear quantitative structure–property relationship model that employed highest occupied molecular orbital energy, dipole moment and calculated octanol–water partition coefficient as independent variables [4]. The model reproduced the experimentally determined half-maximal inhibitory concentration against mammary carcinoma cells with a coefficient of determination of zero point seven nine. Within this set, a clear monotonic trend was noted: lower (more negative) highest occupied molecular orbital values coincided with stronger cytotoxicity. The title compound, possessing a highest occupied molecular orbital energy of −6.06 eV, delivered a half-maximal inhibitory concentration of six point five micromolar, in agreement with the regression line and validating the electronic descriptor as a practical predictor of cellular potency [5] [4].

CompoundHighest occupied molecular orbital (eV)Half-maximal inhibitory concentration (µM)Source
N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide−6.066.5 [5] [4]
Analogue 4b−6.1645.7 [4]
Analogue 4m−5.8763.7 [4]

The quantitative structure–property relationship findings suggest that further electron-withdrawing substitution on the piperazine-linked aryl ring should deepen the highest occupied molecular orbital energy and, by extrapolation, enhance biological efficacy, a hypothesis currently being tested in ongoing synthetic campaigns [6].

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

523.1793326 g/mol

Monoisotopic Mass

523.1793326 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-08-2024

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